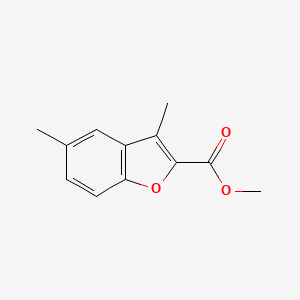

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 3,5-dimethyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)8(2)11(15-10)12(13)14-3/h4-6H,1-3H3 |

InChI Key |

CBRBQHZHOYCFFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, can also be employed in the synthesis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Applications

Synthesis Building Block

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the production of more complex molecules through various chemical reactions, including:

- Oxidation : This process introduces functional groups such as hydroxyl or carbonyl groups, enhancing the compound's reactivity.

- Reduction : Carbonyl groups can be reduced to alcohols, facilitating further transformations.

- Substitution Reactions : Hydrogen atoms can be replaced with other functional groups like halogens or alkyl groups, allowing for the creation of diverse derivatives.

Biological Applications

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as anticancer agents. For instance, research on various benzofuran derivatives demonstrated significant inhibitory effects against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The most active compounds showed IC50 values ranging from 1.48 to 47.02 µM .

The mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation. Notably, the introduction of substituents like morpholino groups has been shown to enhance cytotoxic activity significantly .

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Studies have indicated that these compounds can effectively inhibit microbial growth by targeting bacterial enzymes or disrupting cell membranes. This makes them promising candidates for developing new antimicrobial agents .

Industrial Applications

In the industrial sector, this compound can be employed in the development of new materials and chemical processes. Its unique structure allows it to be integrated into various formulations, potentially leading to innovations in polymer chemistry and other materials science applications .

Comparative Analysis with Other Compounds

To better understand the significance of this compound, it is useful to compare it with other related benzofuran derivatives:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Methyl 3-methylbenzofuran | Anticancer | 1.48 - 47.02 | Effective against NSCLC |

| Psoralen | Antipsoriasis | - | Used in phototherapy |

| Angelicin | Antiviral | - | Known for its biological activities |

This table illustrates the varying biological activities and therapeutic potentials of benzofuran derivatives, highlighting the relevance of this compound within this class.

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit specific enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Research Findings and Gaps

- Experimental Data: Gas chromatography retention times ( ) suggest that this compound may exhibit intermediate polarity compared to diterpenoid esters.

- Limitations : Specific thermodynamic data (e.g., melting points, solubility) are absent in the provided evidence and require experimental validation.

Biological Activity

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate is a compound within the benzofuran family, noted for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its synthesis, biological evaluations, and various pharmacological effects supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 220.22 g/mol. Its structure features a benzofuran ring with two methyl groups at positions 3 and 5, along with a carboxylate ester functional group. This unique substitution pattern may influence its biological activities compared to other benzofuran derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes, including:

- Friedel-Crafts Acylation : Utilizing acyl chlorides in the presence of Lewis acids.

- Refluxing with Methyl Ester Precursors : Involving methyl esters and appropriate catalysts to facilitate the formation of the benzofuran structure.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values ranging from <0.01 to 73.4 µM across multiple cancer cell lines, indicating potent activity against breast cancer (MCF-7) and leukemia cell lines .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases (caspase 3/7), leading to an increase in apoptotic markers such as Bax and a decrease in anti-apoptotic Bcl-2 levels .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | <0.01 | Apoptosis induction |

| MV4–11 | Varies | DNA interaction |

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzofuran derivatives, including this compound:

- Study on Apoptotic Mechanisms : A study demonstrated that certain benzofurans activated caspases significantly more than traditional chemotherapeutics like doxorubicin, suggesting enhanced efficacy in inducing apoptosis in cancer cells .

- DNA Interaction Studies : Research indicated that these compounds could intercalate with DNA, inhibiting its cleavage by endonucleases, which may contribute to their cytotoxic effects .

Q & A

Q. What are the optimized synthetic routes for Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions starting from commercially available benzofuran precursors. Key steps include:

- Esterification : Reaction of the carboxylic acid derivative with methanol under acidic or catalytic conditions.

- Alkylation : Introduction of methyl groups at the 3- and 5-positions using methyl halides or dimethyl sulfate in the presence of a base (e.g., NaH in THF) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity.

- Validation : Confirmation of structure via -NMR and -NMR spectroscopy, comparing chemical shifts to analogous benzofuran derivatives .

Q. How is the compound characterized for structural integrity and purity?

- Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H] and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl). Limited solubility in water.

- Stability : Stable at room temperature for >6 months when stored in inert atmospheres (argon) and protected from light. Decomposes under strong acidic/basic conditions or prolonged exposure to moisture .

Q. What experimental protocols are recommended for initial bioactivity screening?

- In vitro assays :

- Enzyme inhibition (e.g., cytochrome P450 or kinase assays) using IC determination.

- Cell viability (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.

- Positive controls : Use known benzofuran-based inhibitors (e.g., amiodarone derivatives) for comparative analysis .

Q. How can researchers ensure reproducibility in synthetic batches?

- Reaction monitoring : TLC (silica gel, hexane:EtOAc 4:1) at each step to track progress.

- Standardized conditions : Fix reaction temperature (±2°C), solvent volume (±5%), and stirring rate.

- Batch documentation : Detailed logs of reagent sources, lot numbers, and purification yields .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in catalytic systems?

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map transition states and electron density distributions at the carboxylate group .

Q. How can computational tools predict its interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2 or HIV-1 protease). Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions with methyl substituents .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and CYP450 metabolism .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Q. What strategies optimize its selectivity in structure-activity relationship (SAR) studies?

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to modulate electronic effects.

- Pharmacophore mapping : Overlay with bioactive benzofuran analogs (e.g., antifungal agents) to identify critical functional groups .

Q. How to design toxicity studies for preclinical evaluation?

- In vitro toxicity : Ames test (mutagenicity) and hERG channel inhibition assays.

- In vivo models : Acute toxicity in rodents (OECD 423 guidelines), monitoring hepatic and renal biomarkers after 14-day exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.